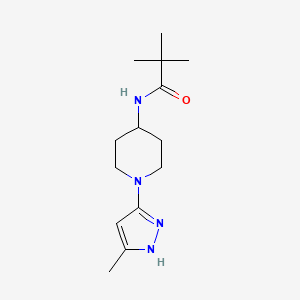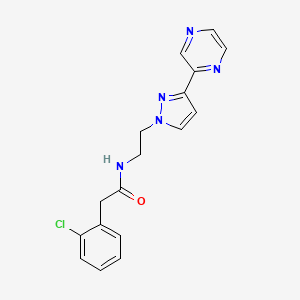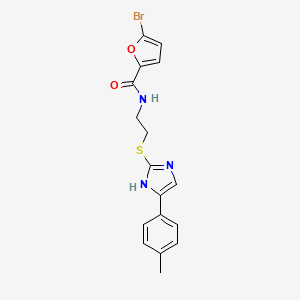
8-Quinolinemethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinemethanethiol is a chemical compound with the molecular formula C10H9NS . It contains a total of 21 atoms; 9 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their high pharmaceutical efficacy and broad range of biological activities . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Molecular Structure Analysis
The molecular weight of 8-Quinolinemethanethiol is 175.250 . The IUPAC Standard InChI is InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Scientific Research Applications
Drug Discovery
8-Quinolinemethanethiol and its derivatives have found widespread applications in drug discovery . The compound’s unique structure and properties make it a valuable component in the development of new drugs. It’s used in the synthesis of various pharmacologically active compounds .
Fine Chemicals
The compound is also used in the field of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications. The unique properties of 8-Quinolinemethanethiol make it a valuable ingredient in the production of these chemicals.
Material Science
In material science, 8-Quinolinemethanethiol is used due to its unique properties . It can be used in the development of new materials with improved characteristics.
Photocatalysis
8-Quinolinemethanethiol is used in photocatalysis, a process that uses light to speed up a reaction . The compound is used in a transition-metal-free, environmentally friendly photocatalytic strategy for the direct C–H arylation of quinolines .
Antimicrobial Applications
Compounds containing the 8-Quinolinemethanethiol nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes it a valuable compound in the development of new antimicrobial agents.
Anticancer Applications
8-Quinolinemethanethiol and its derivatives have shown potential in anticancer applications . The compound’s unique structure and properties make it a promising candidate for the development of new anticancer drugs.
Antifungal Applications
In addition to its antimicrobial and anticancer applications, 8-Quinolinemethanethiol also exhibits antifungal effects . This makes it a valuable compound in the development of new antifungal agents.
Industrial Chemistry
Quinoline motifs, including 8-Quinolinemethanethiol, are essential in several pharmacologically active heterocyclic compounds due to their various applications in industrial chemistry . The compound’s unique properties make it a valuable component in the development of new industrial chemicals.
Mechanism of Action
While there isn’t specific information available on the mechanism of action of 8-Quinolinemethanethiol, it’s worth noting that 8-Hydroxyquinolines, a related class of compounds, have been used in numerous medicinal applications due to their various applications in medicinal and industrial chemistry .
properties
IUPAC Name |
quinolin-8-ylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMYCNANOBBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinemethanethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)
![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)
![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)



![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2718634.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2718636.png)
![Tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane](/img/structure/B2718637.png)